molecular formula C30H48O4 B1680744 Salaspermic acid CAS No. 71247-78-4

Salaspermic acid

Cat. No. B1680744
CAS RN: 71247-78-4
M. Wt: 472.7 g/mol
InChI Key: ZXENWDWQTWYUGY-FSTDTXBSSA-N
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Description

Salaspermic acid is a hexacyclic triterpenoid . It is also known as (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid . It has been isolated from Salacia macrosperma and Tripterygium wilfordii . It exhibits anti-HIV activity .


Molecular Structure Analysis

The molecular formula of Salaspermic acid is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .


Physical And Chemical Properties Analysis

Salaspermic acid has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±25.0 °C at 760 mmHg, and a flash point of 178.9±16.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 7.53 .

Scientific Research Applications

Anti-HIV Activity

Salaspermic acid, derived from the roots of Tripterygium wilfordii, has been identified as an inhibitor of HIV reverse transcriptase and HIV replication in H9 lymphocyte cells. Its structure was established through spectral data and X-ray analysis. A study of its structure-activity correlation with related compounds suggests that specific structural features like the acetal linkage and the carboxyl group are crucial for its anti-HIV activity (Chen et al., 1992).

Discovery and Structural Analysis

Salaspermic acid was first isolated from Salacia macrosperma Wight and identified as a new triterpene acid. Its structure, 24-hydroxy-3-oxofriedelan-29-oic acid hemiacetal, was determined based on spectral and chemical properties, and later confirmed by X-ray analysis after a sequence of reactions (Viswanathan, 1979).

Cytotoxicity and Cancer Research

Research on quinone-methide triterpenes and salaspermic acid from Kokoona ochracea stem bark found that while certain triterpenes showed strong cytotoxicity against various cancer cell lines, salaspermic acid did not exhibit significant activity in this respect. This study contributes to the understanding of the diverse biological activities of these compounds (Ngassapa et al., 1994).

Role in Plant Growth and Development

Salaspermic acid's role in plants, particularly in defense against pathogens, has been studied extensively. It regulates local disease resistance mechanisms, including host cell death and defense gene expression, and systemic acquired resistance (SAR) in plants (Vlot et al., 2009). Additionally, it plays a crucial role in regulating physiological and biochemical processes throughout the lifespan of the plant (Rivas-San Vicente & Plasencia, 2011).

Therapeutic Applications

Salvianolic acid B, a compound related to salaspermic acid, has shown protective effects in the cardiovascular system, including attenuation of atherosclerosis and protection against myocardial ischemia-reperfusion injury. This has led to its use in traditional medicine and potential therapeutic applications (Wu & Wang, 2012).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Salaspermic acid . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Future Directions

Future research on Salaspermic acid could focus on its potential applications in human health and disease management . There is a need for more detailed studies on tissue culture, endophytic microbes, metabolites, molecular markers, and bio-nano-materials of Salacia spp., from which Salaspermic acid is isolated .

properties

IUPAC Name

(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENWDWQTWYUGY-UUZWCOCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salaspermic acid

CAS RN

71247-78-4
Record name Salaspermic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71247-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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